molecular formula C9H11NO3 B1316103 3-Acetyl-2,6-dimethoxypyridine CAS No. 870703-62-1

3-Acetyl-2,6-dimethoxypyridine

Cat. No. B1316103
M. Wt: 181.19 g/mol
InChI Key: IVALWZXGBXJZPI-UHFFFAOYSA-N
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Description

3-Acetyl-2,6-dimethoxypyridine (ADM) is a pyridine derivative . It is a natural product derived from the aerial parts of Piper betle L. and is also commonly found in the essential oil extracts of some species of plants, such as Azadirachta indica and Ocimum americanum.


Synthesis Analysis

While specific synthesis methods for 3-Acetyl-2,6-dimethoxypyridine were not found in the search results, it’s worth noting that it is used in scientific research due to its unique properties. It finds applications in various fields, enabling breakthroughs in drug development and organic synthesis.


Molecular Structure Analysis

The molecular formula of 3-Acetyl-2,6-dimethoxypyridine is C9H11NO3 . It has a molecular weight of 181.19 .


Physical And Chemical Properties Analysis

3-Acetyl-2,6-dimethoxypyridine is a solid at room temperature . It has a melting point of 76-80°C . Its density is 1.117g/cm3 , and it has a boiling point of 291.3ºC at 760 mmHg .

Scientific Research Applications

Organic Synthesis and Chemical Modification

The precursor role of 2,6-dimethoxypyridine in synthesizing complex organic molecules is significant. For instance, it serves as a starting material in the synthesis of 2,2′,6,6′-Tetramethoxy-4,4′-diphenylphosphinoyl-3,3′-bipyridyl , showcasing its utility in constructing bipyridyl compounds with potential applications in material science and catalysis (Chen Yu-yan, 2004). Moreover, modifications of similar pyridine derivatives have been explored for generating novel linearly fused oxazoloindoles with antimicrobial properties, highlighting the versatility of pyridine scaffolds in medicinal chemistry applications (Dundappa S. Donawade, A. Raghu, G. S. Gadaginamath, 2007).

Antimicrobial Activity

The chemical modification of pyridine derivatives has been extensively studied for their antimicrobial efficacy. New pyridothienopyrimidines and pyridothienotriazines synthesized from 5-Acetyl-3-amino-4-aryl-6-methylthieno[2,3-b]pyridine-2-carboxamides demonstrated significant in vitro antimicrobial activities, indicating the potential of these compounds in developing new antibacterial and antifungal agents (A. Abdel-rahman, E. A. Bakhite, E. A. Al-Taifi, 2002).

Bioactive Compound Synthesis

Research into the enzymatic modification of 2,6-dimethoxyphenol highlights its potential as an antioxidant. Laccase-catalyzed oxidation produces dimers with higher antioxidant capacity than the substrate, suggesting applications in food science and nutraceuticals to enhance the nutritional value and stability of products (O. E. Adelakun, T. Kudanga, I. Green, M. Roes-Hill, S. Burton, 2012).

Safety And Hazards

3-Acetyl-2,6-dimethoxypyridine is considered hazardous. It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding ingestion and inhalation, not getting it on skin or in eyes, and using personal protective equipment .

Relevant Papers One relevant paper found discusses the use of 2,6-dimethoxypyridine for interface chemistry engineering to fabricate reproducible high-efficiency planar perovskite solar cells . While this paper does not specifically mention 3-Acetyl-2,6-dimethoxypyridine, it does highlight the potential of dimethoxypyridine derivatives in the field of solar cell research .

properties

IUPAC Name

1-(2,6-dimethoxypyridin-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-6(11)7-4-5-8(12-2)10-9(7)13-3/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVALWZXGBXJZPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(N=C(C=C1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80584737
Record name 1-(2,6-Dimethoxypyridin-3-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80584737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Acetyl-2,6-dimethoxypyridine

CAS RN

870703-62-1
Record name 1-(2,6-Dimethoxy-3-pyridinyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=870703-62-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2,6-Dimethoxypyridin-3-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80584737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Acetyl-2,6-dimethoxypyridine
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